Lsd1/2-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8-/m1/s1 |
InChI Key |
VEESSMHTAMEHGS-SVGQVSJJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
Origin of Product |
United States |
Mechanistic Dissection of Lsd1 and Lsd2 Activities
Catalytic Demethylase Mechanism and Substrate Specificity
LSD1 and LSD2 catalyze the demethylation of mono- and di-methylated lysine (B10760008) residues through an oxidative process. nih.govplos.org This mechanism precludes them from acting on tri-methylated lysines, as it requires a lone electron pair on the substrate's nitrogen atom for the reaction to proceed. nih.gov The specificity of their demethylase activity is highly dependent on the protein complexes they associate with, which dictates their substrate selection and subsequent impact on gene expression.
Both LSD1 and LSD2 are capable of demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). plos.orguni-bonn.de This histone mark is generally associated with active gene transcription. When LSD1 is part of repressive complexes, such as the CoREST complex, it acts as a transcriptional co-repressor by removing these activating marks from H3K4. This leads to the silencing of target genes. LSD2 also primarily targets H3K4 for demethylation. plos.org
In a context-dependent manner, LSD1 can switch its substrate specificity to demethylate mono- and di-methylated lysine 9 on histone H3 (H3K9me1/2). uni-bonn.de H3K9 methylation is a hallmark of heterochromatin and is associated with transcriptional repression. When LSD1 associates with nuclear receptors like the androgen receptor (AR) or estrogen receptor (ER), it functions as a transcriptional co-activator by removing these repressive marks, thereby facilitating gene transcription. nih.gov This dual functionality highlights the versatile role of LSD1 in gene regulation.
The catalytic activity of both LSD1 and LSD2 is fundamentally dependent on the cofactor Flavin Adenine (B156593) Dinucleotide (FAD). nih.govnih.gov As members of the FAD-dependent amine oxidase family, they utilize FAD to oxidize the methyl-lysine substrate. The reaction involves the transfer of a hydride from the methylated lysine to FAD, forming an imine intermediate. This intermediate is then hydrolyzed, resulting in the demethylated lysine and formaldehyde.
Non-Histone Substrates and Their Demethylation by LSD1/2
Beyond their well-established role in modifying histones, LSD1 and LSD2 also target a diverse array of non-histone proteins for demethylation. This activity modulates the function and stability of these proteins, thereby influencing a wide range of cellular processes. The interaction partners of LSD1 and LSD2 are crucial in determining the specificity of these non-histone substrate interactions.
LSD1 has been shown to regulate the activity of several key transcription factors through demethylation, impacting cellular stress responses, proliferation, and differentiation. nih.gov
p53: The tumor suppressor p53 was one of the first non-histone substrates of LSD1 to be identified. nih.gov LSD1 can demethylate p53, which in turn represses its transcriptional activity and inhibits apoptosis. nih.gov
HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen. LSD1 stabilizes HIF-1α by demethylating it, preventing its degradation and promoting adaptation to hypoxic conditions, a common feature of the tumor microenvironment. nih.gov
E2F1: The transcription factor E2F1 is a critical regulator of the cell cycle. LSD1-mediated demethylation stabilizes E2F1, which can promote cell death in p53-deficient tumor cells. nih.gov
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth and differentiation. LSD1 demethylates STAT3, which promotes its binding to chromatin and enhances its transcriptional activity. nih.govaacrjournals.org This interaction has been implicated in promoting enteroendocrine cell differentiation in certain cancers. aacrjournals.org
The regulatory reach of LSD1 extends to a variety of other non-histone proteins involved in crucial cellular functions.
DNMT1: LSD1 stabilizes DNA methyltransferase 1 (DNMT1) through demethylation, a process that is important for maintaining DNA methylation patterns during embryogenesis. nih.gov
ERα: Estrogen Receptor Alpha (ERα) signaling in breast cancer is modulated by LSD1. Inhibition of LSD1 can lead to a reduction in ERα mRNA and protein levels.
AGO2: Argonaute 2 (AGO2), a key component of the RNA-induced silencing complex (RISC), is stabilized by LSD1-mediated demethylation. Inhibition of LSD1 can destabilize AGO2, leading to increased expression of endogenous retroviruses and activation of an immune response. nih.gov
MTA1: Metastasis Associated 1 (MTA1) is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. LSD1 increases MTA1 levels, which contributes to the stabilization of HIF-1α. nih.gov
HSP90: Heat Shock Protein 90 (HSP90) is a molecular chaperone involved in the stability of many proteins, including the transcription factor c-MYC. LSD1 can bind to HSP90, which enhances the stability of c-MYC. researchgate.net
MEF2D: Myocyte Enhancer Factor 2D (MEF2D) is a transcription factor that plays a role in muscle differentiation. LSD1 demethylates MEF2D, which increases its activity and promotes the expression of myogenic genes. nih.govresearchgate.net
Interactive Data Tables
Table 1: Histone Substrates of LSD1/2
| Enzyme | Histone Mark | Typical Consequence of Demethylation | Associated Function |
| LSD1 | H3K4me1/2 | Transcriptional Repression | Gene silencing (in complex with CoREST) |
| LSD1 | H3K9me1/2 | Transcriptional Activation | Gene activation (in complex with AR/ER) |
| LSD2 | H3K4me1/2 | Transcriptional Repression | Gene silencing |
Table 2: Non-Histone Substrates of LSD1
| Substrate | Effect of LSD1-mediated Demethylation | Cellular Process Affected |
| p53 | Repression of transcriptional activity | Apoptosis, Tumor Suppression |
| HIF-1α | Increased protein stability | Hypoxia Response, Angiogenesis |
| E2F1 | Increased protein stability | Cell Cycle, Apoptosis |
| STAT3 | Enhanced chromatin binding and activity | Cell Differentiation, Inflammation |
| DNMT1 | Increased protein stability | DNA Methylation Maintenance |
| ERα | Modulation of protein and mRNA levels | Hormone Signaling in Breast Cancer |
| AGO2 | Increased protein stability | RNA Interference, Immune Response |
| MTA1 | Increased protein levels | HIF-1α stabilization |
| HSP90 | Binding enhances c-MYC stability | Protein Folding, Cell Proliferation |
| MEF2D | Increased transcriptional activity | Muscle Differentiation |
Non-Catalytic Functions and Protein-Protein Interactions
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, and its homolog LSD2 (KDM1B) are not merely enzymes that catalyze the removal of methyl groups from histones; they also serve as crucial scaffolding proteins within larger multi-protein complexes, thereby orchestrating gene expression programs. nih.govnews-medical.net This scaffolding function is fundamental to their biological roles and is often independent of their catalytic activity. pnas.org
LSD1 is a core component of several well-characterized co-repressor complexes, including the CoREST (Co-repressor for RE1-silencing transcription factor), NuRD (Nucleosome Remodeling and Deacetylase), and Sin3A complexes. nih.gov Within these assemblies, LSD1 provides a platform for the recruitment and stabilization of other regulatory proteins, which collectively modulate chromatin structure and gene transcription.
The interaction with CoREST is one of the most extensively studied aspects of LSD1's scaffolding function. pnas.org The LSD1/CoREST complex is a key player in neuronal gene regulation and is implicated in various developmental processes. pnas.org This complex can also associate with other factors, such as histone deacetylases (HDACs) 1 and 2, to enforce a repressive chromatin state. For instance, the formation of a ternary complex involving SNAI1, LSD1, and RCOR1 (the core subunit of CoREST) is necessary to stabilize these proteins and repress the expression of E-cadherin (CDH1), a key event in the epithelial-to-mesenchymal transition in cancer. nih.gov
Furthermore, LSD1's integration into the NuRD complex, a major chromatin remodeling machinery, highlights its role in connecting histone demethylation with nucleosome repositioning and deacetylation. nih.gov Similarly, its association with the Sin3A complex, another major transcriptional repressor complex, underscores its broad involvement in gene silencing pathways. In murine erythroid cells, a significant majority of genomic sites occupied by the transcription factor GFI1B are also co-occupied by LSD1, demonstrating the targeted nature of these interactions. nih.gov The specificity of which complex LSD1 engages with is dictated by the cellular context and the specific transcription factors involved, allowing for precise control over gene expression. nih.gov
Emerging evidence has illuminated that the functions of LSD1 and its homolog LSD2 extend beyond their catalytic demethylase activity. mdpi.com These non-catalytic roles are critical for their biological effects, and in some contexts, are even more significant than their enzymatic function. pnas.orgmdpi.com Studies in fission yeast, for example, have shown that while the catalytic inactivation of Lsd1 and Lsd2 leads to minimal defects, their complete removal (null mutations) results in severe growth defects or is lethal, pointing to essential non-enzymatic functions. mdpi.com
One of the key demethylase-independent functions of LSD1 involves the regulation of protein stability through its interaction with the ubiquitin-proteasome system. LSD1 can influence the ubiquitylation and subsequent degradation of other proteins. news-medical.net For example, the stability of the tumor suppressor protein p53 can be affected by LSD1's non-catalytic actions. nih.gov Conversely, post-translational modifications of LSD1 itself, such as ubiquitination, phosphorylation, and SUMOylation, can modulate its activity, localization, and stability, adding another layer of regulation. news-medical.net
In the context of cancer, particularly in lethal castration-resistant prostate cancer, LSD1 has been shown to promote cancer cell survival through a mechanism that is independent of its demethylase activity. pnas.org In this scenario, LSD1 collaborates with its binding partner, ZNF217, to activate a network of genes associated with a lethal phenotype. pnas.org The ability of a small-molecule inhibitor, SP-2509, to block these demethylase-independent functions and suppress tumor cell viability underscores the therapeutic potential of targeting these non-catalytic roles. pnas.org
Furthermore, Lsd1 and Lsd2 in fission yeast have been shown to repress heterochromatic transcripts through mechanisms that are both dependent on and independent of their catalytic activities. mdpi.com These demethylases also play a role in the establishment and maintenance of heterochromatin, cooperating with other histone modifiers like the histone deacetylase Clr3. mdpi.com
Distinct and Redundant Functional Roles of LSD1 and LSD2 Isoforms
LSD1 and LSD2, while both being flavin-adenine dinucleotide (FAD)-dependent amine oxidases, exhibit a combination of distinct and overlapping functions, which are largely determined by their unique structural features and their association with different protein complexes. nih.gov Both enzymes share a conserved amine oxidase (AO)-like domain responsible for their catalytic activity and a SWIRM (Swi3p, Rsc8p, and Moira) domain, which is characteristic of chromatin-associated proteins. nih.gov
However, their structural differences outside of these domains lead to distinct protein-protein interactions and, consequently, different functional specificities. nih.gov LSD1 possesses a coiled-coil Tower domain that is absent in other monoamine oxidases and facilitates its interaction with the CoREST complex. nih.govpnas.org In contrast, LSD2 has an N-terminal zinc finger domain of yet unknown function. nih.gov These structural divergences are key to their differential recruitment to specific genomic loci.
Functionally, both LSD1 and LSD2 can demethylate mono- and di-methylated H3K4, generally leading to transcriptional repression. nih.govplos.org However, LSD1 can also demethylate H3K9 when associated with the androgen receptor, leading to gene activation. mdpi.com This highlights how the context of protein-protein interactions dictates the functional output of LSD1's catalytic activity.
In some biological processes, LSD1 and LSD2 have been shown to have redundant roles. For instance, in the fission yeast Schizosaccharomyces pombe, Lsd1 and Lsd2 work in a redundant manner to promote replication fork pausing, which is essential for imprinting at the mating-type locus. nih.gov Studies have shown that either Lsd1 or Lsd2 amine oxidase activity is required for these processes. nih.gov
Conversely, they also possess distinct functions. In mammals, LSD1 is essential for early embryonic development, and its deletion is lethal. LSD2, on the other hand, is not essential for viability but plays a role in specific developmental contexts, such as oocyte maturation and the maintenance of maternal imprints. The expression patterns of the two isoforms also differ, with LSD1 being widely expressed, while LSD2 expression is more restricted. nih.gov
The interplay between these two isoforms is complex. In fission yeast, Lsd1 and Lsd2 have been found to regulate one another. mdpi.com Furthermore, cross-regulatory networks exist between these demethylases and histone methyltransferases. For example, the methyltransferases Set1 and Clr4 in fission yeast have opposing effects on the protein levels of Lsd1 and Lsd2, influencing their stability through the ubiquitin-proteasome pathway. plos.org This intricate cross-regulation helps to shape the dynamic chromatin landscape and ensure precise gene expression.
Preclinical Biological Significance of Lsd1/2 Activity in Disease Models
Involvement in Oncogenesis and Tumor Progression
LSD1 is broadly implicated in the development and advancement of cancer through its role in regulating gene expression programs that control cell fate. tandfonline.com Its overexpression is a common feature in both hematological and solid tumors, often correlating with more aggressive disease and poor prognosis. nih.govfrontiersin.org
In hematological cancers, LSD1 is a key regulator of differentiation and self-renewal pathways. researchgate.net Its inhibition has shown significant therapeutic potential in preclinical models.
Acute Myeloid Leukemia (AML): LSD1 is frequently overexpressed in AML and is essential for the maintenance of leukemic stem cells (LSCs). researchgate.netresearchgate.net Inhibition of LSD1 in AML models impairs LSC function, induces differentiation, and triggers apoptosis. mdpi.com For instance, preclinical studies with inhibitors like INCB059872 demonstrated anti-tumor activity in AML models. researchgate.netaacrjournals.org The combination of LSD1 inhibitors with agents like all-trans-retinoic acid (RA) has been shown to overcome differentiation blocks and enhance therapeutic effects in AML mouse models, significantly increasing survival. frontiersin.org Pharmacological inhibition stimulates cellular differentiation by upregulating myeloid differentiation markers such as CD11b and CD86. nih.govfrontiersin.orgaacrjournals.org
Myelofibrosis: The LSD1 inhibitor bomedemstat (B606314) (IMG-7289) is in clinical trials for myeloid-related malignancies, including myelofibrosis. frontiersin.org In preclinical settings, it has been shown to be well-tolerated and effective in reducing spleen size and improving blood cell counts in patients with advanced myelofibrosis. frontiersin.org
LSD1 is significantly overexpressed in a wide array of solid tumors, contributing to their growth and progression. nih.govfrontiersin.org
Lung Cancer: In lung adenocarcinoma (LUAD), LSD1 is highly overexpressed. nih.govnih.gov The reversible LSD1 inhibitor HCI-2509 was found to significantly reduce cell growth in vitro and inhibit tumor formation and progression in transgenic mouse models of LUAD, irrespective of the underlying EGFR or KRAS driver mutations. nih.govnih.gov In Small Cell Lung Cancer (SCLC), a disease characterized by neuroendocrine features, LSD1 inhibition has shown promise. aacrjournals.org LSD1 inhibitors can reduce the expression of neuroendocrine factors like ASCL1 in SCLC cells. aacrjournals.org However, resistance can emerge through a switch to a mesenchymal-like state. nih.gov
Prostate Cancer: LSD1 acts as a coactivator for the androgen receptor (AR) and is implicated in castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org Inhibition of LSD1 in CRPC xenograft models led to impaired tumor growth, which was associated with a significant decrease in MYC signaling. nih.govaacrjournals.org LSD1 inhibitors like NCL1 have been shown to suppress prostate cancer cell proliferation. researchgate.net Combining LSD1 inhibitors with BET inhibitors like i-BET762 has demonstrated strong synergistic effects in repressing tumor growth. nih.gov
Breast Cancer: LSD1 is amplified in breast cancer and contributes to tumorigenesis. frontiersin.org Its inhibition has been shown to prevent resistance to other anti-cancer agents. frontiersin.org
Gastrointestinal Cancers: In gastric cancer, an LSD1 inhibitor demonstrated a significant reduction in the proliferation of LSD1-overexpressing cell lines (MGC-803) and reduced tumor weight in a xenograft mouse model. frontiersin.org In colorectal cancer, LSD1 is highly expressed and linked to invasion and metastasis. researchgate.net
Other Solid Tumors: LSD1 inhibition has shown preclinical efficacy in Ewing sarcoma, glioblastoma, and oral squamous cell carcinoma (OSCC). researchgate.netnih.govaacrjournals.org In glioblastoma stem cells, the inhibitors NCL-1 and NCD-38 reduced self-renewal potential, induced apoptosis, and decreased tumor growth in a mouse model. nih.gov In OSCC, pharmacologic inhibition of LSD1 with SP2509 reduced tumor development. aacrjournals.org
At the cellular level, inhibition of LSD1 activity triggers a range of anti-cancer effects across different tumor types.
Proliferation and Cell Cycle: LSD1 inhibition consistently leads to reduced cell proliferation and growth arrest in various cancer cell lines, including lung, prostate, ovarian, and gastric cancers. frontiersin.orgnih.govresearchgate.netnih.gov This is often linked to an arrest in the cell cycle. nih.govbioworld.com For example, the LSD1 inhibitor ZY0511 blocked the cell cycle at the G0/G1 phase in DLBCL cells. nih.gov Expression profiling after LSD1 inhibition in lung adenocarcinoma revealed that the cell cycle and replication machinery were prominently affected. nih.govnih.gov
Apoptosis: Pharmacological inhibition of LSD1 has been shown to induce apoptosis in multiple cancer models. mdpi.comaacrjournals.org In gastric cancer cells, an inhibitor induced apoptosis in up to 44.7% of cells. frontiersin.org Similarly, the inhibitor NCL1 induced apoptosis in prostate cancer cells in vitro and in vivo. researchgate.net In ovarian cancer, LSD1 knockdown potentiated cisplatin-induced apoptosis. nih.gov
Differentiation: A key mechanism of action for LSD1 inhibitors, particularly in hematological malignancies, is the induction of cellular differentiation. frontiersin.orgaacrjournals.org In AML cells, these inhibitors disrupt the LSD1-GFI1 complex, leading to the expression of transcription factors like PU.1 and subsequent myeloid differentiation. aacrjournals.org
Clonogenic Activity, Migration, and Invasion: LSD1 activity is crucial for maintaining the clonogenic, or self-renewing, capacity of cancer cells. Its inhibition reduces this ability. nih.gov Furthermore, LSD1 inhibition has been demonstrated to suppress the migration and invasion of cancer cells. In gastric cancer, an LSD1 inhibitor was effective at sub-toxic doses, and in ovarian cancer, LSD1 knockdown impaired cell migration. frontiersin.orgnih.gov Inhibition of invasion capacities has also been observed in lung adenocarcinoma models. nih.govnih.gov
The following table summarizes the preclinical effects of various LSD1 inhibitors on cancer cell phenotypes.
| Inhibitor | Cancer Type | Effect on Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Effect on Migration/Invasion |
|---|---|---|---|---|---|
| HCI-2509 | Lung Adenocarcinoma | Reduced | - | Arrest | Inhibited |
| Unnamed TCP-based inhibitor | Various (Gastric, Lung, Prostate) | Reduced | Induced | S-phase Arrest | Inhibited (EMT) |
| HM97346 | AML, SCLC | Inhibited | Induced | - | - |
| ZY0511 | Diffuse Large B-cell Lymphoma | Inhibited | Induced | G0/G1 Arrest | - |
| NCL1 | Prostate Cancer | Reduced | Induced | Arrest | - |
| Unnamed 1,2,3-triazolodithiocarbamate | Gastric Cancer | Reduced | Induced | - | Inhibited |
LSD1 plays a crucial role in maintaining the properties of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. nih.govaacrjournals.org Overexpression of LSD1 is often associated with a stem-cell phenotype. nih.gov
In preclinical models of glioblastoma, inhibition of LSD1 reduced the self-renewal capacity and viability of glioblastoma stem cells (GSCs) while promoting their differentiation. nih.gov Similarly, in breast cancer, LSD1 knockdown or pharmacological inhibition impaired stemness properties. nih.gov In oral squamous cell carcinoma (OSCC), LSD1 promotes CSC phenotypes, and its inhibition can attenuate this effect. aacrjournals.orgresearchgate.net In AML, LSD1 is essential for leukemic stem cells, and its inhibition can reduce their clonogenic activity. nih.govfrontiersin.org
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. LSD1 contributes to this process by regulating the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis. mdpi.comfrontiersin.org LSD1 can demethylate HIF-1α, protecting it from degradation and thereby promoting the expression of its target genes, such as vascular endothelial growth factor (VEGF). frontiersin.org Preclinical studies have shown that LSD1 regulates angiogenesis, and its inhibition is a potential strategy to disrupt this process. mdpi.comfrontiersin.org
Role in Modulating Drug Resistance Mechanisms (Preclinical)
A significant challenge in cancer therapy is the development of drug resistance. LSD1 has been implicated in mediating resistance to various cancer treatments, including chemotherapy and targeted therapies. tandfonline.comfrontiersin.org
In breast cancer, LSD1 is involved in resistance to chemotherapy, hormone therapy, and immunotherapy. frontiersin.org Preclinical studies show that inhibiting LSD1 can re-sensitize resistant cancer cells to treatment. For example, in ovarian cancer cells, knockdown of LSD1 enhanced sensitivity to cisplatin. nih.gov Similarly, in gastric cancer, pretreating cells with an LSD1 inhibitor significantly increased the anti-tumor effect of doxorubicin (B1662922). researchgate.net
However, intrinsic and acquired resistance to LSD1 inhibitors themselves can also occur. In SCLC, for instance, cell lines with a mesenchymal-like transcriptional program show intrinsic resistance to LSD1 inhibitors. nih.gov Furthermore, adaptive resistance can develop through epigenetic reprogramming to this mesenchymal-like state. nih.gov These findings suggest that combination therapies may be necessary to overcome resistance to LSD1 inhibition. tandfonline.com Combining LSD1 inhibitors with immune checkpoint inhibitors or other targeted agents holds promise as a strategy to enhance efficacy and combat resistance. tandfonline.comaacrjournals.org
Chemoresistance (e.g., Doxorubicin Sensitivity)
The overexpression of LSD1 is linked to resistance against conventional chemotherapeutic agents. nih.gov Preclinical studies have shown that inhibiting LSD1 can re-sensitize cancer cells to these drugs. In breast cancer cell lines, for example, pretreatment with an LSD1 inhibitor significantly enhanced the cytotoxic effects of doxorubicin, lowering its effective concentration (IC₅₀). rcsb.org This sensitization is thought to occur because LSD1 activity is crucial for maintaining the cancer stem cell (CSC) pool, which is often responsible for chemoresistance. rcsb.org By inhibiting LSD1, the self-renewal capacity of these CSCs is diminished, rendering the tumor more susceptible to agents like doxorubicin and paclitaxel. rcsb.org In acute myeloid leukemia (AML), a dual-targeting agent that inhibits both LSD1 and HDAC6 was shown to synergize with doxorubicin, inducing significant apoptosis at sublethal concentrations of the chemotherapy drug. targetmol.cn
Resistance to Targeted Therapies
LSD1 activity is also implicated in the development of resistance to targeted cancer therapies. medchemexpress.com In models of BRAFV600E colorectal cancer, resistance to combined BRAF and EGFR inhibitor therapy can occur through a process of lineage plasticity, where cancer cells adopt an alternative, resistant state. nih.gov Importantly, the use of an LSD1 inhibitor was shown to block this therapy-induced lineage plasticity, suggesting a potential strategy to overcome this form of resistance. nih.gov Similarly, resistance to BRD4 inhibitors in breast cancer has been linked to LSD1 activity. nih.gov These findings highlight LSD1 as a key node in cellular signaling that allows cancer cells to adapt to and evade targeted treatments.
Resistance to Immunotherapy
The efficacy of immunotherapy, particularly immune checkpoint blockade (ICB), can be limited by intrinsic or acquired resistance. acetherapeutics.commedchemexpress.com High expression of LSD1 is often associated with poor outcomes in patients receiving immunotherapy. acetherapeutics.com LSD1 inhibition has been shown to counteract several mechanisms of immunotherapy resistance. medchemexpress.comnih.gov By targeting LSD1, it is possible to reactivate critical immune checkpoint regulators and enhance the ability of immune cells to recognize and kill cancer cells. medchemexpress.comnih.gov In preclinical models of head and neck squamous cell carcinoma (HNSCC) and melanoma, inhibiting LSD1 sensitized tumors to PD-1/PD-L1 blockade. nih.govresearchgate.net This effect turns immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors with increased T-cell infiltration, thereby improving the response to ICB. nih.gov
Impact on Immune Regulation and Tumor Microenvironment
LSD1 is a critical regulator of the tumor microenvironment (TME), influencing the function of various immune cells and the expression of molecules involved in immune surveillance and escape. bohrium.com
Modulation of Immune Cell Function (e.g., Macrophage Polarization, NK Cell Activity, T-cell Activation and Exhaustion, B-cell Malignancies)
LSD1 inhibition exerts profound effects on multiple immune cell lineages, fundamentally altering the immune landscape of tumors.
Macrophage Polarization: LSD1 activity promotes an immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs). acetherapeutics.comeatingwell.com Pharmacological inhibition of LSD1, particularly with agents like phenelzine (B1198762) that disrupt the LSD1-CoREST complex, can reprogram these macrophages toward a pro-inflammatory, anti-tumor M1 phenotype. nih.goveatingwell.com This shift increases the infiltration of M1 macrophages into the TME, contributing to tumor growth inhibition. acetherapeutics.comeatingwell.com
NK Cell Activity: The effect of LSD1 inhibition on Natural Killer (NK) cells appears to be dependent on the type of inhibitor used. Some LSD1 inhibitors can enhance the anti-tumor activity of NK cells by upregulating the expression of NK cell ligands on tumor cells. eatingwell.com However, other inhibitors, known as scaffolding inhibitors (e.g., SP-2509, seclidemstat), have been shown to impair NK cell metabolism and cytotoxic function by depleting glutathione. eatingwell.com This can weaken the anti-tumor ability of NK cells and may contribute to immunotherapy resistance. eatingwell.com
T-cell Activation and Exhaustion: LSD1 plays a key role in promoting T-cell exhaustion, a state of dysfunction that limits anti-tumor immunity. Targeting LSD1 with inhibitors can reinvigorate exhausted T-cells, improve their ability to produce multiple cytokines (polyfunctionality), and enhance their persistence after adoptive transfer. Timely, transient inhibition of LSD1 during T-cell activation is sufficient to improve the memory phenotype and anti-tumor efficacy of CD8+ T-cells and CAR-T cells.
B-cell Malignancies: LSD1 is essential for the formation of germinal centers and is implicated in the development of B-cell lymphomas. eatingwell.com In diffuse large B-cell lymphoma (DLBCL), the novel LSD1 inhibitor ZY0511 was shown to suppress proliferation by inducing apoptosis and autophagy. bohrium.com Furthermore, inhibiting LSD1 can overcome drug resistance in multiple myeloma, suggesting a broader potential for LSD1 inhibitors in treating various B-cell malignancies. eatingwell.com
Regulation of Immune Checkpoint Molecules
LSD1 directly influences the expression of immune checkpoint molecules, which are key targets in cancer immunotherapy. acetherapeutics.com The regulatory effect can be context-dependent; for instance, LSD1 positively regulates PD-L1 in gastric cancer but has an inverse relationship in melanoma. acetherapeutics.com In oral squamous cell carcinoma, LSD1 inhibition was found to upregulate PD-L1 expression, which paradoxically sensitized the tumors to subsequent anti-PD-1/PD-L1 immunotherapy. researchgate.net This suggests that LSD1 inhibition can remodel the TME in a way that, despite increasing a negative checkpoint marker, ultimately primes the tumor for a more effective immune response when combined with ICB. researchgate.net
Influence on Antigen Presentation
A critical mechanism of immune evasion is the downregulation of the antigen presentation machinery by cancer cells, particularly Major Histocompatibility Complex (MHC) class I molecules. acetherapeutics.com LSD1 has been identified as a potent repressor of the MHC-I antigen presentation pathway in cancers like small cell lung cancer (SCLC). Inhibition of LSD1 restores MHC-I expression on the surface of tumor cells and transcriptionally activates the associated genes. acetherapeutics.com This enhanced antigen presentation allows tumor cells to be more effectively recognized and targeted by CD8+ T-cells. acetherapeutics.com Studies in AML and HNSCC have further shown that LSD1 inhibition upregulates both MHC-I and MHC-II molecules, as well as co-stimulatory molecules like CD86, promoting a more robust anti-leukemia immune response.
Emerging Roles in Non-Oncological Pathologies (Preclinical)
Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The lysine-specific demethylase 1 (LSD1), also known as KDM1A, has been identified as a significant factor in the pathology of neurodegenerative diseases, including Alzheimer's disease. nih.govnews-medical.net Preclinical studies suggest a complex role for LSD1, where its normal function is crucial for neuronal health, but its dysregulation contributes to disease progression. nih.govnews-medical.net
Research in mouse models has demonstrated that the absence of LSD1 can lead to severe neurodegeneration in the hippocampus and cortex, resulting in learning and memory deficits. alzheimersresearchuk.orgemory.edu This suggests that LSD1 is essential for maintaining the integrity of differentiated neurons. emory.edu Interestingly, the transcriptional changes observed in the hippocampus of mice lacking LSD1 show similarities to those found in human brains affected by Alzheimer's disease and frontotemporal dementia (FTD). emory.edu
A key finding in the context of Alzheimer's disease is the mislocalization of the LSD1 protein. nih.govemory.edu In healthy individuals, LSD1 is primarily found in the nucleus of neurons. However, in the brains of Alzheimer's disease patients, LSD1 has been observed to accumulate in the cytoplasm, where it is associated with pathological protein aggregates such as tau tangles. alzheimersresearchuk.orgemory.edu This sequestration of LSD1 in the cytoplasm may impair its normal nuclear function, contributing to neuronal cell death. emory.edu
Further preclinical evidence highlights the detrimental effects of LSD1 depletion, which can trigger transcriptional changes in neurodegenerative pathways and the reactivation of stem cell genes in the degenerating hippocampus. nih.gov Conversely, pharmacological inhibition of LSD1's enzymatic activity has shown potential therapeutic benefits in Alzheimer's disease models, suggesting that targeting LSD1 could be a viable strategy for treatment. nih.gov The seemingly contradictory outcomes of genetic depletion versus enzymatic inhibition underscore the complexity of LSD1's function. nih.gov
Studies in mouse models of tauopathy have shown that reducing LSD1 levels can worsen neurodegenerative phenotypes, while overexpressing it can protect neurons from tau-induced damage. emory.edu This indicates that pathological tau may exert its neurotoxic effects by interfering with LSD1 function. emory.edu
| Research Finding | Disease Model | Implication |
| Inducible deletion of LSD1 leads to neurodegeneration and cognitive deficits. | Adult Mice | LSD1 is crucial for neuronal maintenance. |
| Transcriptional changes upon LSD1 loss resemble those in Alzheimer's and FTD. | Adult Mice | Links LSD1 dysfunction to human neurodegenerative diseases. |
| LSD1 is mislocalized to pathological protein aggregates in Alzheimer's brains. | Human Brain Tissue | Suggests a mechanism of functional impairment in the disease. |
| Pharmacological inhibition of LSD1 shows therapeutic potential. | Alzheimer's Disease Models | Highlights LSD1 as a potential therapeutic target. |
| Altering LSD1 levels modulates tauopathy phenotypes. | Tauopathy Mice | Indicates an interaction between pathological tau and LSD1. |
Inflammatory Processes
Lysine-specific demethylase 1 (LSD1) has emerged as a key epigenetic regulator in inflammatory diseases, playing a dual role in both promoting and suppressing inflammatory responses. nih.gov Its involvement has been noted in various conditions, including rheumatoid arthritis, sepsis, and hepatitis B virus-associated glomerulonephritis. nih.gov
In the context of rheumatoid arthritis, an autoimmune and inflammatory disease, LSD1 has been identified as a positive regulator of CD4+ T cell activation. nih.gov Increased expression of LSD1 was observed in the synovial fluid of patients with active rheumatoid arthritis. nih.gov Preclinical studies using a collagen-induced arthritis mouse model have shown that reducing LSD1 levels can prevent the development of the disease. nih.gov This is associated with a decrease in the production of pro-inflammatory cytokines such as IFN-γ and IL-17. nih.gov
LSD1 also plays a role in inflammatory bone resorption, a process often seen in inflammatory arthritis. nih.gov It has been shown to metabolically regulate osteoclastogenesis, the formation of bone-resorbing cells, in an inflammatory environment. nih.gov The expression of LSD1 is higher in the synovium of rheumatoid arthritis patients compared to those with osteoarthritis. nih.gov Inhibition of LSD1 has been found to suppress osteoclast differentiation and reduce pathological bone resorption in mouse models of accelerated osteoporosis and inflammatory osteolysis. nih.gov
Furthermore, LSD1 has been implicated in the inflammatory response in other conditions. In a mouse model of sepsis, LSD1 inhibition was shown to restrict the spread of inflammation. nih.gov In the context of hepatitis B virus-associated glomerulonephritis, LSD1 promotes the release of pro-inflammatory cytokines in renal cells. nih.gov An LSD1 inhibitor was able to decrease renal inflammation in a transgenic mouse model of hepatitis B virus infection. nih.gov
| Research Finding | Disease Model | Implication |
| LSD1 acts as a positive regulator of CD4+ T cell activation in rheumatoid arthritis. | Collagen-Induced Arthritis Mouse Model | LSD1 inhibition may prevent rheumatoid arthritis development. |
| LSD1 metabolically regulates inflammatory osteoclastogenesis. | Inflammatory Osteolysis Mouse Model | Targeting LSD1 could be a therapeutic strategy for inflammatory bone loss. |
| LSD1 inhibition restricts the spread of inflammation in sepsis. | Sepsis Mouse Model | LSD1 inhibitors may have a role in treating acute inflammatory conditions. |
| LSD1 promotes pro-inflammatory cytokine release in hepatitis B virus-associated glomerulonephritis. | HBV-Infected Transgenic Mice | LSD1 inhibition can reduce renal inflammation. |
Development and Preclinical Characterization of Lysine Demethylase Inhibitors
Classification of LSD1 and LSD2 Inhibitors
Inhibitors of LSD1 and LSD2 are generally classified into two main categories based on their mode of interaction with the enzyme: irreversible covalent inhibitors and reversible non-covalent inhibitors.
Irreversible inhibitors typically form a covalent bond with the FAD cofactor in the active site of the LSD1 enzyme, leading to its permanent inactivation. nih.gov Many of these are derivatives of tranylcypromine (B92988) or phenelzine (B1198762), which are known monoamine oxidase (MAO) inhibitors that also show activity against LSD1 due to structural similarities in their catalytic sites. nih.gov
Reversible inhibitors, in contrast, bind to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. Their binding is not permanent, and they can dissociate from the enzyme. nih.govresearchgate.net These inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The development of reversible inhibitors is an area of active research, driven by the desire to achieve higher selectivity and potentially more favorable safety profiles compared to some irreversible inhibitors. nih.govresearchgate.net
The specific classification of Lsd1/2-IN-3 as either an irreversible covalent or a reversible non-covalent inhibitor is not detailed in the currently available scientific literature.
Dual and Multi-Targeting Inhibitors
Recognizing the complex nature of diseases like cancer, researchers have explored the development of inhibitors that can simultaneously target LSD1 and other key enzymes involved in pathogenesis. This strategy aims to achieve synergistic therapeutic effects and overcome potential resistance mechanisms.
Histone deacetylases (HDACs) are another class of epigenetic-modifying enzymes that often work in concert with LSD1 within transcriptional repressor complexes, such as the CoREST complex. bohrium.complos.org The simultaneous inhibition of both LSD1 and HDACs is a promising therapeutic strategy. Several dual LSD1/HDAC inhibitors have been developed and have shown potent anti-cancer activity in preclinical models, with some advancing into clinical trials. bohrium.complos.org
Given the homology between LSD1 and monoamine oxidase B (MAO-B), some compounds have been designed to inhibit both enzymes. nih.gov This dual inhibition may be particularly relevant for neurodegenerative diseases where both targets are implicated. nih.gov
G9a is a histone methyltransferase that primarily methylates histone H3 at lysine (B10760008) 9 (H3K9), a mark that is often associated with gene silencing. As LSD1 can demethylate H3K4, a mark associated with active transcription, the dual inhibition of LSD1 and G9a presents an interesting approach to modulate epigenetic states.
There is currently no publicly available research to indicate that this compound has been investigated as a dual or multi-targeting inhibitor for LSD1/HDAC, LSD1/MAO-B, or LSD1/G9a.
This compound: A Case Study of a Selective LSD1 Inhibitor
This compound has been identified as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is frequently overexpressed in various cancers and plays a crucial role in tumor development and progression.
This compound demonstrates notable selectivity for LSD1 over its homolog, LSD2. The inhibitory profile, as determined by enzymatic assays, reveals a significant difference in potency. The inhibitor has a Ki value of 11 nM for LSD1, while its Ki value for LSD2 is 7 μM, indicating a much stronger affinity for LSD1. nih.gov
Table 1: Enzymatic K_i Values for this compound
| Enzyme | K_i Value |
|---|---|
| LSD1 | 11 nM |
This table displays the K_i values of this compound for the enzymes LSD1 and LSD2, highlighting its selectivity.
The preclinical efficacy of this compound has been evaluated in hematological cancer models. Specifically, in T-cell Acute Lymphoblastic Leukemia (T-ALL), the compound has been shown to inhibit cancer cell growth. Research indicates that the GFI1-LSD1 axis may be a critical vulnerability in T-ALL cells. acs.org this compound (also referred to as compound 8c in some studies) inhibits the proliferation of T-ALL cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 25 μM for the CCRF-CEM cell line and 27 μM for the Jurkat cell line. nih.gov
Table 2: Anti-Proliferative Activity of this compound in T-ALL Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 25 µM |
This table shows the IC50 values of this compound in two different T-cell Acute Lymphoblastic Leukemia cell lines.
A crucial aspect of a potential therapeutic agent is its selectivity for cancer cells over healthy, non-cancerous cells. In vitro studies have shown that while this compound effectively inhibits the proliferation of T-ALL cell lines, it does not inhibit the growth of the normal human fibroblast cell line, WI-38. nih.gov This selectivity suggests a favorable therapeutic window, where the compound could potentially target cancer cells while sparing normal tissues.
Structure-Activity Relationship (SAR) Studies for LSD1/2 Inhibitors
The development of potent and selective LSD1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These investigations explore how the chemical structure of a compound relates to its biological activity, providing a roadmap for designing more effective drugs.
Several key chemical scaffolds have been identified as effective frameworks for LSD1 inhibitors. The majority of current LSD1 inhibitors are based on a cyclopropylamine (B47189) core structure. nih.gov
Tranylcypromine (TCP) Derivatives: The trans-2-phenylcycloproylamine (trans-PCPA) scaffold is a foundational structure for many covalent LSD1 inhibitors. nih.govacs.org This scaffold covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.govnih.gov
Peptide-Based Inhibitors: Peptides, designed based on the N-terminus of SNAIL1 (a transcription factor), can act as a cap for the catalytic site of LSD1, thereby inhibiting its interactions. nih.govjst.go.jp
Chalcone Scaffolds: The 1,3-diaryl-2-propen-1-one, or chalcone, scaffold is present in many natural products and has been utilized to design novel anticancer agents that inhibit LSD1. researchgate.net
Other Heterocyclic Scaffolds: Various nitrogen-containing heterocyclic structures, including pyridine, pyrimidine, and indole (B1671886) derivatives, have been investigated as frameworks for LSD1 inhibitors. mdpi.com Reversible inhibitors have been developed with cores such as guanidinium/amidinium groups, which form strong hydrogen bonds within the LSD1 active site. nih.gov
SAR studies have demonstrated that specific chemical modifications to these core scaffolds can significantly impact an inhibitor's potency and its selectivity for LSD1 over related enzymes like LSD2 and monoamine oxidases (MAOs). nih.gov
Modifications to the TCP Scaffold: To enhance potency and selectivity, researchers have introduced various substituents to the phenyl ring, cyclopropyl (B3062369) ring, and the amine group of the trans-PCPA structure. acs.org For instance, adding a terminal basic amine-containing group can significantly increase both inhibitory activity and selectivity for LSD1. nih.gov N-alkylation of the 2-PCPA derivative is another strategy that has yielded inhibitors with nanomolar potency and high selectivity. researchgate.net
Modifications to Peptide Inhibitors: In peptide-based inhibitors derived from SNAIL1, the hydrophobic interaction between the peptide and LSD1 is crucial for inhibitory activity. nih.gov Studies involving the substitution of amino acid residues have shown that replacing certain residues with unnatural amino acids, such as cyclohexylalanine, can lead to strong LSD1 inhibition. nih.govjst.go.jp The presence of a hydroxy group in these peptides has also been found to be essential for their inhibitory activity. jst.go.jp
Hybrid Compounds: A promising strategy involves creating hybrid molecules that can simultaneously block LSD1 and other key enzymes like histone deacetylases (HDACs), which often work in complex with LSD1. frontiersin.org This dual-targeting approach aims to enhance the reactivation of tumor suppressor genes.
Advanced Methodologies in Inhibitor Discovery
The identification and refinement of potent and selective LSD1/2 inhibitors heavily rely on a synergistic combination of computational techniques and experimental strategies. These approaches accelerate the drug discovery process, from initial hit identification to lead optimization.
Computational Approaches (e.g., Virtual Screening, Molecular Docking, 3D-QSAR)
Computational methods are indispensable tools for rapidly screening vast chemical libraries and predicting the binding affinity of potential inhibitors.
Virtual Screening: This technique is a cost-effective and efficient primary step in drug discovery. nih.gov It involves the computational screening of large databases of compounds to identify molecules that are likely to bind to the target protein. nih.gov Both structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are employed. SBVS utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to dock potential ligands into the binding site. nih.govresearchgate.net For instance, in the search for LSD1 inhibitors, virtual screening of databases like the ZINC database has been used to identify novel chemical scaffolds. nih.govresearchgate.net LBVS, on the other hand, uses the properties of known active ligands to identify other molecules with similar features. nih.gov
Molecular Docking: Following virtual screening, molecular docking is used to predict the preferred orientation and binding mode of a ligand to its protein target. nih.govresearchgate.net This method calculates the binding energy and analyzes the interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and amino acid residues in the active site of LSD1/2. nih.govnih.gov For example, docking studies have been crucial in understanding how different chemical moieties of inhibitors fit into the flavin adenine dinucleotide (FAD)-binding pocket or the substrate-binding pocket of LSD1. nih.govtandfonline.com The accuracy of docking programs is often validated by redocking a known ligand into the protein's crystal structure and measuring the root-mean-square deviation (RMSD). nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models establish a mathematical relationship between the biological activity of a set of compounds and their three-dimensional properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. rsc.orgnih.gov These models can predict the activity of newly designed compounds and provide insights into how different structural features (e.g., steric and electrostatic fields) contribute to their inhibitory potency. nih.govbenthamdirect.com This information guides the rational design of more potent inhibitors. nih.gov
| Computational Technique | Application in LSD1/2 Inhibitor Discovery | Key Findings/Insights |
| Virtual Screening | Identification of initial hits from large compound libraries (e.g., ZINC database). nih.govresearchgate.net | Discovered novel scaffolds for both reversible and irreversible LSD1 inhibitors. nih.govtandfonline.com |
| Molecular Docking | Prediction of binding modes and interaction patterns within the LSD1 active site. nih.govresearchgate.net | Revealed key amino acid residues and the importance of the FAD cofactor in ligand binding. nih.govnih.gov |
| 3D-QSAR | Elucidation of structure-activity relationships to guide lead optimization. nih.govnih.gov | Identified critical steric and electrostatic features of inhibitors that determine their potency. rsc.orgbenthamdirect.com |
Application of Artificial Intelligence in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing complex datasets to predict compound activity and design novel molecules. nih.gov
| AI/ML Application | Description | Impact on Drug Discovery |
| Predictive Modeling | Utilizes algorithms to build models that predict the biological activity of compounds against LSD1. benthamdirect.com | Accelerates virtual screening and prioritizes compounds for experimental testing. mdpi.com |
| De Novo Design | Generative AI models create novel molecular structures with optimized properties for LSD1 inhibition. youtube.com | Expands the chemical space of potential inhibitors beyond existing libraries. |
| Data Analysis | Analyzes large-scale genomic and proteomic data to identify and validate drug targets like LSD1. mdpi.com | Enhances understanding of the biological role of LSD1 in disease. |
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) is an alternative approach to high-throughput screening (HTS) for identifying lead compounds. youtube.com FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly to the target protein. nih.gov
The process begins with screening a fragment library, typically using biophysical methods like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography, which are sensitive enough to detect weak binding events. drugdiscoverychemistry.comrsc.org Once a fragment hit is identified and its binding mode is determined, it serves as a starting point for optimization. Medicinal chemists then "grow" the fragment by adding chemical functionalities or "link" multiple fragments together to create a more potent, higher-affinity lead compound. nih.gov This method allows for a more efficient exploration of chemical space and often yields lead compounds with better physicochemical properties compared to those derived from HTS. youtube.com
| FBDD Step | Description | Common Techniques |
| Fragment Screening | Screening libraries of small molecules (fragments) to identify weak binders to LSD1. drugdiscoverychemistry.com | X-ray Crystallography, Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR). rsc.org |
| Hit Validation | Confirming the binding of fragment hits and determining their binding site on the protein. nih.gov | Orthogonal biophysical methods to ensure true binding. youtube.com |
| Fragment Elaboration | Chemically modifying the fragment hit (growing or linking) to increase potency and develop a lead compound. nih.gov | Structure-guided medicinal chemistry. |
Preclinical Efficacy Studies of Lysine Demethylase Inhibitors in Disease Models
In Vivo Efficacy in Animal Models
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered highly reliable platforms for preclinical cancer studies. nih.govmdpi.com These models are advantageous as they retain the primary characteristics of the original tumor, including its genetic and histopathological features, providing a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. nih.govrcsi.com
In the context of LSD1 inhibitor research, PDX models have been instrumental in evaluating therapeutic efficacy across various cancers. For instance, in studies of epithelial ovarian cancer, PDX models have been successfully established with a high degree of histopathological and genetic similarity to the primary patient tumors. e-crt.org These models have demonstrated patient-specific responses to standard chemotherapies and have been used to test the efficacy of targeted agents like EGFR inhibitors in specific histological subtypes. e-crt.org Similarly, PDX models of prostate cancer have been used to assess the efficacy of novel anti-cancer drugs, such as anti-prostate-specific membrane antigen (PSMA) antibody-drug conjugates. mdpi.com The correlation between drug response in PDX models and clinical response in patients has been shown to be remarkably high, making them a cornerstone of translational cancer research. rcsi.com
Assessment of Tumor Growth Inhibition and Survival
The inhibition of LSD1 has demonstrated significant effects on tumor growth and survival in various preclinical models. The reversible LSD1 inhibitor HCI-2509 was shown to effectively reduce cell proliferation in lung adenocarcinoma cell lines, with IC50 values ranging from 0.3 to 5 μM. nih.gov This growth arrest was independent of the underlying driver mutations of the cancer. nih.gov In vivo studies using transgenic mouse models of lung adenocarcinoma confirmed these findings, showing that LSD1 inhibition led to a significant reduction in tumor formation and progression. nih.gov
Similarly, in models of castrate-resistant prostate cancer, the LSD1 inhibitor SP-2509 was found to inhibit tumor growth in PC3 xenografts. researchgate.net Furthermore, genetic knockdown of LSD1 in xenograft models of human monocytic leukemia resulted in inhibited tumor growth. researchgate.net
In studies involving combination therapies, the co-administration of an LSD1 inhibitor with all-trans-retinoic acid (ATRA) in a mouse model of acute myeloid leukemia (AML) showed a strong synergistic effect, significantly increasing the median survival time to 70 days compared to treatment with either agent alone (37 days for the LSD1 inhibitor and 49 days for ATRA). nih.govfrontiersin.org
Interactive Data Table: Effect of LSD1 Inhibition on Tumor Growth and Survival
| Cancer Model | LSD1 Inhibitor | Finding |
| Lung Adenocarcinoma | HCI-2509 | Significant reduction in cell growth (IC50: 0.3–5 μM) and inhibition of tumor formation and progression in vivo. nih.gov |
| Castrate-Resistant Prostate Cancer | SP-2509 | Inhibition of tumor growth in PC3 xenografts. researchgate.net |
| Human Monocytic Leukemia | LSD1 shRNA | Knockdown of LSD1 inhibited tumor growth in vivo. researchgate.net |
| Acute Myeloid Leukemia | DDP38003 + ATRA | Combination therapy significantly increased median survival (70 days) compared to monotherapy. nih.govfrontiersin.org |
Combination Therapeutic Approaches (Preclinical Synergies)
The combination of LSD1 inhibitors with other anti-cancer agents has been a key area of investigation, often revealing synergistic effects that enhance therapeutic efficacy.
Preclinical studies have shown that LSD1 inhibition can sensitize cancer cells to chemotherapeutic agents like doxorubicin (B1662922). In aggressive breast cancer cell lines (MCF-7 and MDA-MB-468), pretreatment with the LSD1 inhibitor GSK-LSD1 significantly enhanced the cytotoxic effects of doxorubicin, substantially lowering its IC50 values. nih.gov This suggests that LSD1 may contribute to doxorubicin resistance and that its inhibition can restore chemosensitivity. nih.gov
A dual LSD1 and HDAC6 inhibitor, iDual, was also found to synergize with doxorubicin in acute myeloid leukemia (AML) cells. nih.gov This combination triggered significant apoptosis even at a sublethal concentration of doxorubicin, indicating that dual inhibition could potentially reduce the toxicity associated with chemotherapy. nih.gov The mechanism for this synergy was linked to the elevated expression of several genes previously implicated in doxorubicin sensitivity. nih.gov
The combination of LSD1 inhibitors with other epigenetic modulators, particularly histone deacetylase (HDAC) inhibitors, has demonstrated strong synergistic effects in various cancer models. LSD1 and HDACs are often found together in transcriptional repressor complexes, and their simultaneous inhibition can lead to a more profound anti-cancer effect. nih.govnih.gov
In breast cancer cells, the combination of the LSD1 inhibitor pargyline (B1678468) with an HDAC inhibitor resulted in a remarkable increase in active chromatin marks and significantly enhanced growth inhibition. researchgate.net Similarly, in glioblastoma cells, the combined inhibition of LSD1 and HDACs led to a greater than two-fold increase in caspase-dependent apoptosis. h1.co This synergistic cell death has also been observed in acute leukemia cells. ashpublications.org The development of dual LSD1/HDAC inhibitors has emerged from these findings, with some compounds showing preferential inhibition of HDAC6 alongside potent LSD1 inhibition and demonstrating significant antitumor activity in colorectal cancer models. nih.gov
Interactive Data Table: Synergistic Effects of LSD1 and HDAC Inhibitors
| Cancer Type | LSD1 Inhibitor | HDAC Inhibitor | Key Finding |
| Breast Cancer | Pargyline | SAHA | Remarkable increase in active chromatin marks and enhanced growth inhibition. researchgate.net |
| Glioblastoma | Tranylcypromine (B92988) | Vorinostat, PCI-24781 | >2-fold increase in caspase-dependent apoptosis. h1.co |
| Acute Leukemia | Tranylcypromine | Vorinostat, Entinostat | Synergistic induction of cell death. ashpublications.org |
| Colorectal Cancer | Compound 2 (dual inhibitor) | - | Preferential inhibition of HDAC6, potent inhibition of LSD1, and significant antitumor activity. nih.gov |
Emerging evidence suggests that LSD1 inhibition can enhance the efficacy of immunotherapy, particularly immune checkpoint inhibitors targeting the PD-1/PD-L1 axis. nih.gov The PD-1/PD-L1 pathway is a critical regulator of immune responses, and its manipulation by cancer cells allows them to evade immune destruction. nih.govyoutube.com
LSD1 inhibition has been shown to reactivate critical immune checkpoint regulators and modulate T-cell function in the tumor microenvironment. nih.gov In head and neck squamous cell carcinoma, targeting LSD1 suppressed stem cell-like properties and sensitized the cancer to PD-1 blockade. nih.gov This suggests that combining LSD1 inhibitors with anti-PD-1/PD-L1 agents could produce a synergistic effect, overcoming some of the limitations and resistance observed with immunotherapy alone. nih.govnih.gov Clinical trials are underway to investigate the combination of LSD1 inhibitors with immunotherapy agents like pembrolizumab (B1139204) in various cancers. nih.gov
Future Perspectives in Lysine Demethylase Inhibition Research
Deepening Understanding of LSD1/2 Non-Catalytic Roles
While the catalytic demethylase activity of LSD1 and LSD2 is well-established, emerging research highlights their crucial non-catalytic functions, which are independent of their enzymatic activity. frontiersin.orgresearchgate.netnih.gov These non-catalytic roles are often mediated through protein-protein interactions, where LSD1/2 act as scaffolding proteins within larger transcriptional complexes. frontiersin.orgresearchgate.netmdpi.com
LSD1, for instance, can interact with a variety of proteins to either repress or activate gene transcription. frontiersin.orgmdpi.com It can be a part of co-repressor complexes like CoREST, which are crucial for chromatin remodeling and gene silencing. frontiersin.orgmdpi.com Conversely, it can also act as a co-activator for nuclear receptors such as the androgen and estrogen receptors. frontiersin.org Recent studies have also implicated LSD1 in the degradation of tumor suppressor proteins, further expanding its non-enzymatic functions. mdpi.com
LSD2, while sharing structural similarities with LSD1, exhibits distinct non-catalytic functions. mdpi.comsemanticscholar.org It does not form a stable complex with CoREST and has been shown to be involved in different transcriptional programs. mdpi.comsemanticscholar.org Understanding these non-catalytic roles is paramount, as it suggests that inhibitors targeting only the catalytic site may not fully abrogate the oncogenic functions of LSD1/2. This opens up new therapeutic strategies aimed at disrupting the scaffolding functions of these enzymes. For a compound like Lsd1/2-IN-3, which is a catalytic inhibitor, future research could explore its potential impact on these non-catalytic protein-protein interactions.
Advancements in Inhibitor Design and Optimization
The development of LSD1/2 inhibitors has seen significant progress, moving from non-selective monoamine oxidase (MAO) inhibitors to highly potent and selective agents.
Achieving Greater Selectivity and Potency
The initial discovery of LSD1 inhibitors was based on the repurposing of MAO inhibitors like tranylcypromine (B92988) (TCP), which covalently bind to the FAD cofactor. acs.org However, these early inhibitors lacked selectivity. Subsequent research has focused on modifying the TCP scaffold to enhance both potency and selectivity for LSD1 over LSD2 and MAOs. acs.orgresearchgate.net For instance, the introduction of different substituents on the phenyl ring of TCP derivatives has led to compounds with significantly improved inhibitory activity against LSD1. acs.orgresearchgate.net
This compound, a selective LSD1 inhibitor, exemplifies the progress in achieving selectivity. medchemexpress.com Further advancements in inhibitor design include the development of reversible inhibitors and dual-target inhibitors. frontiersin.orgmdpi.com For example, some compounds have been designed to simultaneously inhibit LSD1 and other epigenetic targets like HDACs, which has shown synergistic anti-tumor effects. mdpi.com Computer-aided drug design and virtual screening are also being increasingly utilized to identify novel chemical scaffolds with high potency and selectivity. mdpi.comtandfonline.com
| Inhibitor | Type | Target(s) | IC50/Ki | Reference |
| This compound | Selective LSD1 Inhibitor | LSD1 | Ki = 11 nM | medchemexpress.com |
| Tranylcypromine (TCP) | Non-selective MAO/LSD1 Inhibitor | MAO-A, MAO-B, LSD1 | Weak LSD1 inhibition | acs.org |
| ORY-1001 (Iadademstat) | Irreversible LSD1 Inhibitor | LSD1 | IC50 = 18 nM | frontiersin.org |
| GSK2879552 | Irreversible LSD1 Inhibitor | LSD1 | IC50 = 16 nM | frontiersin.org |
| Compound 29b | TCP-based LSD1 Inhibitor | LSD1 | IC50 = 11 nM | researchgate.net |
Strategies for Overcoming Potential Resistance Mechanisms
As with many targeted therapies, resistance to LSD1 inhibitors is an emerging clinical challenge. Resistance can be both intrinsic and acquired. nih.govnih.gov Intrinsic resistance has been observed in certain cancer cell types, such as mesenchymal-like small cell lung cancer (SCLC) cells, which are less dependent on the neuroendocrine transcriptional programs regulated by LSD1. nih.govnih.gov
Acquired resistance can develop through various mechanisms. One identified mechanism is the activation of alternative signaling pathways, such as the mTOR pathway in acute myeloid leukemia (AML). haematologica.org In some cases, resistant cells can undergo epigenetic reprogramming to a state that is no longer reliant on LSD1 activity. nih.gov
Strategies to overcome resistance include:
Combination Therapies: Combining LSD1 inhibitors with other targeted agents can help to block escape pathways. For example, co-targeting LSD1 and mTOR has shown promise in overcoming resistance in AML. haematologica.org
Dual-Target Inhibitors: Developing single molecules that inhibit both LSD1 and a resistance-mediating target could be an effective strategy.
Targeting Non-Catalytic Functions: Inhibitors that disrupt the scaffolding functions of LSD1 may be effective in resistant cells that have developed mechanisms to bypass the need for its catalytic activity.
Exploration of Novel Disease Indications
While the primary focus of LSD1 inhibitor development has been on oncology, particularly hematological malignancies and solid tumors like SCLC, the therapeutic potential of these agents extends to other diseases. frontiersin.orgnih.gov The aberrant expression and activity of LSD1 have been implicated in a range of non-cancerous conditions.
For example, the dual LSD1/MAO-B inhibitor vafidemstat (B611622) (ORY-2001) is being investigated in clinical trials for Alzheimer's disease and other central nervous system disorders. frontiersin.orgoryzon.com There is also preclinical evidence suggesting a role for LSD1 in viral infections, such as herpes simplex virus (HSV), where LSD1 is involved in viral gene expression. asm.org The exploration of LSD1 inhibitors in these novel indications is a rapidly growing area of research.
Development of Predictive Biomarkers for Therapeutic Response
A key challenge in the clinical development of LSD1 inhibitors is identifying patients who are most likely to respond to treatment. The development of predictive biomarkers is therefore crucial for patient stratification. nih.govoup.com
Several potential biomarkers are being investigated:
Gene Expression Signatures: In SCLC, a neuroendocrine gene expression signature has been associated with sensitivity to LSD1 inhibitors, while a mesenchymal signature is linked to resistance. nih.govnih.gov
LSD1 Expression Levels: High levels of LSD1 expression have been correlated with poor prognosis in several cancers, including breast and prostate cancer, and may predict response to LSD1 inhibition. nih.govoup.com
Target Engagement Markers: Measuring the levels of LSD1 target genes or histone marks, such as H3K4me2, can serve as pharmacodynamic biomarkers to confirm that the inhibitor is hitting its target in patients. gencat.cat For instance, a decrease in the expression of the MMD gene has been used as a biomarker for target engagement by the LSD1 inhibitor CC-90011. gencat.cat
Strategies for Expanding Combination Therapies
The future of LSD1 inhibition in cancer therapy likely lies in combination strategies. Combining LSD1 inhibitors with other anti-cancer agents can enhance efficacy, overcome resistance, and broaden the therapeutic window. frontiersin.orgrarecancernews.comnih.gov
Several promising combination strategies have emerged from preclinical and clinical studies:
With Chemotherapy: LSD1 inhibitors can sensitize cancer cells to conventional chemotherapy agents.
With other Epigenetic Drugs: Combining LSD1 inhibitors with other epigenetic modifiers, such as HDAC inhibitors or BRD4 inhibitors, has shown synergistic effects in various cancer models. nih.gov
With Immunotherapy: LSD1 inhibition can enhance the efficacy of immune checkpoint inhibitors by increasing the expression of tumor antigens and promoting the infiltration of immune cells into the tumor microenvironment. thno.org
With other Targeted Therapies: Combining LSD1 inhibitors with drugs targeting specific signaling pathways, such as the WNT pathway in AML, has shown significant therapeutic potential. rarecancernews.com
The development of this compound and other selective LSD1 inhibitors represents a significant step forward in epigenetic drug discovery. As our understanding of the complex biology of LSD1/2 deepens, so too will our ability to design more effective inhibitors and to use them in a more targeted and personalized manner. The future of this field is bright, with the potential to impact a wide range of diseases beyond cancer.
Q & A
Q. What are the primary biochemical targets of Lsd1/2-IN-3, and how do its selectivity profiles compare across LSD1 and LSD2?
this compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1) with a reported Ki value of 11 nM, while its activity against LSD2 is significantly weaker (Ki = 7 μM) . This selectivity is critical for studies focusing on LSD1-driven processes, such as cancer stem cell proliferation. To validate target specificity, researchers should pair inhibition assays (e.g., fluorescence-based demethylation assays) with siRNA knockdown controls to rule off-target effects.
Q. What in vitro assays are recommended to evaluate the efficacy of this compound in cancer cell models?
Standard assays include:
- Cell proliferation assays : this compound exhibits IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells . Use ATP-based viability kits (e.g., CellTiter-Glo) with dose-response curves.
- Demethylation activity : Measure H3K4me2/me1 levels via Western blot or immunofluorescence after treatment .
- Combination studies : Co-treat with HDAC inhibitors (e.g., SAHA) to assess synergistic effects on epigenetic reprogramming.
Q. How should researchers design dose-response experiments for this compound to account for cell-line variability?
- Use a logarithmic concentration range (e.g., 0.1 nM–10 μM) to capture full dose-response dynamics.
- Include positive controls (e.g., tranylcypromine for LSD1 inhibition) and normalize data to vehicle-treated cells.
- Replicate experiments across ≥3 biological replicates to address variability, especially in heterogeneous cancer models .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on this compound’s efficacy across cancer subtypes?
Contradictions may arise from differences in LSD1 dependency or compensatory mechanisms (e.g., MAO-A/B activity). To address this:
- Transcriptomic profiling : Perform RNA-seq to identify LSD1-regulated pathways in resistant vs. sensitive cell lines.
- Rescue experiments : Overexpress LSD1 in resistant models to confirm target relevance.
- Off-target screening : Test this compound against MAO-A/B (IC₅₀ = 0.028 μM and 0.327 μM, respectively) to rule out confounding effects .
Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and toxicity?
- Dosing regimens : Administer via intraperitoneal injection (5–20 mg/kg) in xenograft models, monitoring plasma half-life and tissue distribution via LC-MS .
- Toxicity endpoints : Assess hematological and hepatic toxicity through CBC panels and ALT/AST levels.
- Biomarker validation : Quantify H3K4 methylation in tumor biopsies to confirm target engagement.
Q. What statistical methods are recommended for analyzing time-course data in this compound treatment studies?
- Use mixed-effects models to account for longitudinal data variability.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- For survival analyses (e.g., Kaplan-Meier curves), log-rank tests are appropriate .
Q. How should researchers integrate this compound into combination therapy studies targeting epigenetic pathways?
- Synergy screening : Employ Chou-Talalay assays to calculate combination indices (CI) with DNA methyltransferase inhibitors (e.g., azacitidine).
- Mechanistic overlap : Prioritize combinations that disrupt compensatory pathways (e.g., EZH2 inhibitors to target polycomb repression).
- In vivo validation : Use PDX models with serial biopsies to track epigenetic and transcriptional changes .
Methodological Guidelines
Q. What controls are essential for ensuring reproducibility in this compound experiments?
- Negative controls : Vehicle (DMSO) and non-targeting siRNA.
- Positive controls : Tranylcypromine (LSD1 inhibitor) or GSK-LSD1 (selective inhibitor).
- Technical replicates : Include intra-plate duplicates to assess assay precision .
Q. How can researchers address batch-to-batch variability in this compound compound preparation?
Q. What ethical considerations apply to preclinical studies involving this compound?
- Adhere to ARRIVE guidelines for animal studies, including randomization and blinding.
- For human-derived samples, obtain IRB approval and document informed consent .
Data Reporting Standards
- Tables/Figures : Include dose-response curves, IC₅₀/EC₅₀ values, and selectivity ratios. Avoid duplicating data in text and visuals .
- Conflict of interest : Disclose funding sources (e.g., industry partnerships) .
- Data availability : Deposit raw RNA-seq or pharmacokinetic data in repositories like GEO or PRIDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
